Electron Mobility Advantage
Indium arsenide demonstrates an electron mobility of 33,000 cm²/V·s at 300 K, which is approximately 3.9 times higher than that of GaAs (8,500 cm²/V·s) and 6.1 times higher than that of InP (5,400 cm²/V·s) [1]. This is the highest room-temperature electron mobility among all binary III-V compound semiconductors, a key differentiator for minimizing parasitic resistance and enhancing transconductance in high-frequency transistors [2].
3.9× GaAs | 6.1× InP
| Evidence Dimension | Room-temperature (300 K) electron mobility |
|---|---|
| Target Compound Data | 33,000 cm²/V·s |
| Comparator Or Baseline | GaAs: 8,500 cm²/V·s; InP: 5,400 cm²/V·s |
| Quantified Difference | InAs mobility is 3.9× higher than GaAs and 6.1× higher than InP |
| Conditions | Bulk material, 300 K, data from authoritative compilations |
Why This Matters
This mobility advantage directly translates to higher transconductance (gm) and lower source/drain resistance in HEMTs, enabling superior high-frequency performance and lower power consumption in millimeter-wave and sub-millimeter-wave applications.
- [1] Oda, O. (2007). Compound Semiconductor Bulk Materials and Characterizations. World Scientific Publishing Co. Pte. Ltd., Chapter 11: InAs, Table 11.1. View Source
- [2] Palankovski, V. (2000). Physical Models for Heterostructure Device Simulation. PhD Thesis, Technische Universität Wien. Section 3.4.1: Lattice Mobility. View Source
